molecular formula C16H14ClN3O4S B2365575 2-(5-CHLORO-2-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE CAS No. 330201-37-1

2-(5-CHLORO-2-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B2365575
CAS No.: 330201-37-1
M. Wt: 379.82
InChI Key: CBAPPWUHJMRUNJ-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzothiophene ring, a nitrobenzamido group, and a carboxamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of 5-chloro-2-nitroaniline, followed by the formation of the benzothiophene ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as high-pressure reactions, microwave-assisted synthesis, and continuous flow chemistry. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-(5-amino-2-chlorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, while substitution of the chloro group can yield various substituted derivatives .

Scientific Research Applications

2-(5-Chloro-2-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitrobenzamido group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate
  • 2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide

Uniqueness

Compared to similar compounds, 2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups and the presence of the tetrahydrobenzothiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(5-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c17-8-5-6-11(20(23)24)10(7-8)15(22)19-16-13(14(18)21)9-3-1-2-4-12(9)25-16/h5-7H,1-4H2,(H2,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAPPWUHJMRUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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